Product packaging for 4-Bromobenzo[de]isochromene-1,3-dione(Cat. No.:CAS No. 21563-29-1)

4-Bromobenzo[de]isochromene-1,3-dione

Cat. No.: B2836546
CAS No.: 21563-29-1
M. Wt: 277.073
InChI Key: TZUREPOYENXNME-UHFFFAOYSA-N
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Description

4-Bromobenzo[de]isochromene-1,3-dione (CAS 21563-29-1) is a brominated derivative of 1,8-naphthalic anhydride, serving as a high-value synthetic intermediate in medicinal chemistry and materials science. Its core structure is synonymous with 1,8-naphthalimide, a privileged scaffold known for its planar, electron-deficient aromatic system and significant photophysical properties . In anticancer research, this compound is a key precursor for developing potential therapeutic agents. The bromine atom at the 4-position serves as an excellent leaving group, enabling facile nucleophilic aromatic substitution with various amines to create derivatives that function as DNA intercalators . Such compounds, including clinical trial candidates like amonafide and mitonafide, have shown activity by inhibiting key enzymes like JAK2 tyrosine kinase and Lactate dehydrogenase A (LDHA) . Hybrid molecules incorporating this naphthalimide core with other pharmacophores like benzothiazole are explored for their efficacy against diverse cancer cell lines . In materials science, derivatives of this brominated intermediate are employed as visible-light photoinitiators in free-radical polymerization. When combined with iodonium salts and phosphines, these systems efficiently initiate the polymerization of methacrylates upon exposure to LED light at 395, 405, and 470 nm, offering a more eco-friendly alternative to traditional UV processes for applications in coatings, inks, and 3D printing . Furthermore, the strong electron-withdrawing nature of the naphthalimide core, tunable by substitution, leads to intramolecular charge transfer, resulting in solvatochromic properties and fluorescence with large Stokes shifts . This makes the compound and its derivatives highly valuable as fluorescent sensors, molecular probes, and in the development of organic dyes . This product is offered For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H5BrO3 B2836546 4-Bromobenzo[de]isochromene-1,3-dione CAS No. 21563-29-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5BrO3/c13-8-5-4-6-2-1-3-7-9(6)10(8)12(15)16-11(7)14/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZUREPOYENXNME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)OC(=O)C3=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Bromobenzo De Isochromene 1,3 Dione

Direct Bromination Approaches

Direct bromination involves the introduction of a bromine atom onto the 1,8-naphthalic acid anhydride (B1165640) backbone. This approach is favored for its atom economy and potentially shorter synthetic sequence.

Bromination of 1,8-Naphthalic Acid Anhydride

A significant advancement in the synthesis of 4-Bromobenzo[de]isochromene-1,3-dione is the direct bromination of the readily available 1,8-naphthalic acid anhydride. google.com Traditional direct bromination methods often result in substitution at the 3-position of the naphthalene (B1677914) ring. google.com However, specific methodologies have been developed to selectively target the 4-position.

An effective method for preparing this compound involves the bromination of a di-alkali metal salt of 1,8-naphthalic acid in an aqueous solution. google.com The process begins by dissolving 1,8-naphthalic acid anhydride in an aqueous alkali metal hydroxide (B78521) solution, such as sodium hydroxide or potassium hydroxide, to form the corresponding di-alkali metal salt. google.comgoogle.com Molecular bromine is then gradually added to this solution. google.com The reaction is conducted under carefully controlled pH conditions, which are maintained by the simultaneous addition of an acid or base. google.comgoogle.com

The regioselectivity of the bromination reaction is critically dependent on the pH and temperature of the reaction medium. To favor the formation of the 4-bromo isomer over other isomers, the reaction is maintained at a pH between 6.5 and 9.5. google.com More specifically, a pH range of 7.2 to 8.5 is often preferred. google.com

Temperature control is also essential for optimizing the yield and purity of the product. The bromination is typically conducted at temperatures ranging from 0°C to 30°C, with a preferred range of 20°C to 25°C. google.com Temperatures below this range can cause the reaction to proceed too slowly, while higher temperatures may lead to the formation of oxidative side products and the decomposition of the brominating agent. google.com By carefully controlling these parameters, good yields and high purity of 4-bromo-1,8-naphthalic acid anhydride can be achieved. google.com

Table 1: Effect of Reaction Conditions on the Synthesis of this compound google.com
Starting MaterialBrominating SystempH RangeTemperature (°C)Yield of MaterialPurity of 4-Bromo Isomer
1,8-Naphthalic Acid AnhydrideBromine / Sodium Hypochlorite (B82951)7.2 - 7.815 - 20108 g90-92%
1,8-Naphthalic Acid AnhydrideSodium Bromide / Sodium Hypochlorite7.2 - 7.820 - 25108 g90-92%
1,8-Naphthalic Acid AnhydridePotassium Bromide / Potassium Hypochlorite7.2 - 7.820 - 25108 g90-92%

To ensure the bromination reaction goes to completion, an oxidizing agent is used in conjunction with the bromine source. google.com After an initial amount of molecular bromine is added, an alkali metal hypohalite, such as sodium hypochlorite or potassium hypochlorite, is introduced into the reaction mixture. google.comgoogle.com Alternatively, chlorine gas and an alkali can be used. google.comgoogle.com These oxidizing agents facilitate the generation of the effective brominating species and help to achieve the desired degree of bromination. google.com The reaction is considered complete when all of the hypohalite has been consumed, which can be confirmed by a negative test with potassium iodide starch paper. google.com Following the reaction, the mixture is acidified to precipitate the product, which is then isolated. google.comprepchem.com

Selective Bromination within One-Pot Synthetic Protocols for Benzo[de]isochromene-1,3-dione Derivatives

One-pot synthetic protocols have been developed for the efficient preparation of polysubstituted 1,8-naphthalic anhydride derivatives. mdpi.com For instance, a reliable one-pot method allows for the synthesis of 3-bromo- (B131339) and 3,4-dibromo-6-nitro-1,8-naphthalic anhydride from the commercially available 1,8-naphthalic anhydride. mdpi.com This process involves an initial nitration step followed by a selective bromination in sulfuric acid at room temperature. mdpi.com The bromination can be controlled by the amount of the brominating agent used, such as N-bromosuccinimide (NBS). mdpi.com The use of NBS in concentrated sulfuric acid is a potent system for brominating even highly deactivated aromatic substrates. mdpi.com While this specific protocol yields nitro- and bromo-substituted derivatives rather than solely the 4-bromo-substituted product, it demonstrates the principle of controlled, selective bromination within a one-pot reaction for this class of compounds. mdpi.com

Indirect Synthetic Pathways to this compound

Indirect methods for the synthesis of this compound typically begin with a different starting material than 1,8-naphthalic acid anhydride. One such pathway involves the use of acenaphthene (B1664957) or its derivatives. google.com In this approach, acenaphthene is first brominated, and the resulting bromoacenaphthene is then oxidized in a subsequent step to yield the desired 4-bromo-1,8-naphthalic acid anhydride. google.com These indirect methods require additional reaction steps compared to direct bromination and may involve the use of organic solvents and more expensive oxidizing reagents. google.com

Bromination of Acenaphthene Precursors Followed by Oxidative Transformation

A well-established, albeit indirect, pathway to this compound begins with the hydrocarbon acenaphthene. researchgate.net This multi-step approach first involves the selective bromination of the acenaphthene core, followed by an oxidation step that transforms the five-membered ring into the desired anhydride functionality.

The initial step is the bromination of acenaphthene, which typically occurs in a solvent like boiling 75% alcohol, to yield 5-bromoacenaphthene (B1265734) with high efficiency, often achieving yields of 92-95%. umanitoba.ca The subsequent and crucial step is the oxidation of the resulting 5-bromoacenaphthene. This transformation is commonly carried out using strong oxidizing agents. For instance, the oxidation of 5-bromoacenaphthene with sodium dichromate in 95% acetic acid can produce 4-bromonaphthalic acid in yields ranging from 91-96%. umanitoba.ca The resulting 4-bromonaphthalic acid can then be readily converted to its anhydride, this compound, typically through heating. This two-step process, while effective, necessitates the use of organic solvents and potent oxidizing reagents. google.com

Table 1: Two-Step Synthesis from Acenaphthene

Step Reactant Reagent(s) Product Typical Yield
1. Bromination Acenaphthene Bromine in 75% alcohol 5-Bromoacenaphthene 92-95% umanitoba.ca

Bromination of Pre-functionalized Benzo[de]isochromene-1,3-diones (e.g., Nitro-Naphthalic Anhydrides)

An alternative strategy involves the direct bromination of a naphthalic anhydride core that has been previously functionalized with other substituents. This approach can offer advantages in terms of directing the position of bromination and can sometimes be achieved in a one-pot synthesis.

A notable example is the nitration of 1,8-naphthalic anhydride followed by bromination. mdpi.com The nitration is typically carried out in concentrated sulfuric acid with sodium nitrate (B79036) as the nitrating agent at room temperature, yielding 3-nitro-1,8-naphthalic anhydride. mdpi.com This nitro-substituted intermediate can then be brominated. For instance, using N-bromosuccinimide (NBS) in concentrated sulfuric acid, it is possible to synthesize bromo-nitro derivatives of 1,8-naphthalic anhydride. mdpi.com While this may not directly yield pure this compound, it demonstrates the principle of brominating a pre-functionalized system. The specific isomer obtained depends on the reaction conditions and the directing effects of the existing substituent.

Another method utilizing a pre-functionalized starting material is the Sandmeyer reaction. This process would begin with 4-amino-1,8-naphthalic anhydride, which is synthesized from acenaphthene via nitration, oxidation, and subsequent reduction. clausiuspress.com The amino group can then be converted to a diazonium salt and subsequently displaced by a bromide ion, offering a pathway to the target molecule. fibertech.or.jp

Table 2: Synthesis via Pre-functionalized Naphthalic Anhydrides

Starting Material Key Transformation Reagents Resulting Product Class
1,8-Naphthalic Anhydride One-pot nitration and bromination 1. NaNO₃, H₂SO₄2. NBS, H₂SO₄ Bromo-nitro-1,8-naphthalic anhydrides mdpi.com

Strategies for Enhancing Synthetic Yield and Product Purity of this compound

Optimizing the synthesis of this compound involves careful control over reaction parameters and the application of effective purification techniques to isolate a product of high purity.

Influence of Solvent Systems and Reaction Conditions on Synthesis

The choice of solvent and reaction conditions is critical in directing the outcome of the synthesis, particularly in direct bromination methods. For the bromination of the dialkali metal salt of 1,8-naphthalic acid, the reaction is typically conducted in an aqueous medium. google.com The pH of the solution is a key parameter and is carefully controlled, generally maintained between 6.5 and 9.5, with an optimal range often cited as 7.2 to 8.5. google.com

Temperature control is equally important. The bromination is carried out at temperatures ranging from 0°C to 30°C, with a preferred range of 20°C to 25°C. google.com Lower temperatures can cause the reaction to proceed too slowly, while higher temperatures, even for short durations, can lead to the formation of undesirable oxidative side products and the decomposition of the brominating agent. google.com In some procedures, chlorine gas is introduced after the initial addition of bromine to oxidize the resulting bromide ions, thereby improving bromine utilization and avoiding the need for a large excess of the brominating agent. google.com

Table 3: Key Reaction Parameters for Direct Bromination

Parameter Typical Range Optimal Range Rationale
pH 6.5 - 9.5 google.com 7.2 - 8.5 google.com To maintain the stability of the naphthalic acid salt and control the reaction rate.
Temperature 0°C - 30°C google.com 20°C - 25°C google.com To balance reaction speed against the formation of byproducts and reagent decomposition. google.com

| Solvent | Aqueous medium google.com | - | To dissolve the naphthalic acid salt and facilitate the ionic reaction. |

Purification Techniques for this compound and its Intermediates

Achieving high purity of the final product is essential for its use in subsequent applications. This is accomplished through one or a combination of purification methods.

Recrystallization from Organic Solvents

Recrystallization is a common and effective method for purifying the crude this compound. After the synthesis and initial workup, which often involves acidification to precipitate the product, the crude solid is dissolved in a suitable hot solvent and allowed to cool, whereupon the purified product crystallizes out, leaving impurities in the mother liquor. google.com While specific solvents for recrystallization are not always detailed in the synthetic procedures, toluene (B28343) is mentioned as a suitable solvent for recrystallizing related bromo-nitro naphthalic anhydrides. mdpi.com The selection of an appropriate solvent is crucial for efficient purification.

An alternative purification strategy involves converting the crude anhydride back into its disodium (B8443419) or dipotassium (B57713) salt in an aqueous solution. google.com The salt can then be precipitated by adding a common ion source, such as sodium chloride. google.com This precipitated salt is separated and then reconverted to the purified anhydride by treatment with a mineral acid. google.com

Chromatographic Purification Methods

For achieving very high levels of purity or for separating mixtures of closely related isomers, column chromatography is a powerful technique. mdpi.com This method involves dissolving the crude product in a minimal amount of solvent and applying it to a column packed with a stationary phase, such as silica (B1680970) gel. A solvent or a mixture of solvents (the mobile phase) is then passed through the column, and the components of the mixture are separated based on their differential adsorption to the stationary phase. For instance, in the synthesis of related naphthalimide derivatives, column chromatography on silica gel is employed for purification. mdpi.com

Scalable Synthesis Protocols for this compound on a Multigram Scale

The synthesis of this compound, also known as 4-bromo-1,8-naphthalic anhydride, on a multigram scale is crucial for its application as an intermediate in the production of dyestuffs, pigments, and optical brighteners. google.comprepchem.com Several protocols have been developed to produce this compound in significant quantities with good yields and purity, starting from the readily available 1,8-naphthalic anhydride. google.commdpi.com

A common and effective method involves the direct bromination of 1,8-naphthalic anhydride in an aqueous alkaline solution. google.com This process typically begins by dissolving 1,8-naphthalic anhydride in an aqueous solution of an alkali metal hydroxide, such as potassium hydroxide, to form the corresponding di-alkali metal salt of 1,8-naphthalic acid. google.com The subsequent bromination is then carried out by treating this solution with a brominating agent. google.com

One established protocol utilizes an alkali metal bromide, like sodium bromide or potassium bromide, in the presence of a hypohalite, such as sodium hypochlorite, under controlled pH and temperature conditions. google.com The pH of the reaction is carefully maintained between 6.5 and 9.5, and the temperature is kept between 0°C and 30°C. google.com Following the bromination, the reaction mixture is acidified, typically with hydrochloric acid, and heated to induce cyclization and precipitate the 4-bromo-1,8-naphthalic acid anhydride product. google.com The final product can then be isolated by filtration, washed, and dried, yielding material with a high purity assay. google.com Yields for this method are reported to be in the range of 77% to 85% of the theoretical amount. google.com

An alternative, but related, scalable approach involves the direct use of molecular bromine for the bromination step. google.com In this variation, bromine is added to the aqueous solution of the di-alkali metal salt of 1,8-naphthalic acid while concurrently adding an alkali hydroxide solution to maintain the pH within the optimal range of 8.5 to 9.0. google.com

Another refined process aims to improve the efficiency of bromine use. google.com This method involves the dropwise addition of a specific molar ratio of bromine (0.55 to 0.65 moles per mole of naphthalic acid) to the aqueous alkali metal salt solution while maintaining a pH of 6.8 to 9. google.com Subsequently, chlorine gas or a hypochlorite solution is introduced to oxidize the bromide ions formed during the reaction, which helps to achieve a high degree of bromination while minimizing the required amount of expensive bromine. google.com This process can reportedly achieve a quantitative yield. google.com

These protocols demonstrate reliable and efficient methodologies for the multigram synthesis of this compound, making the compound accessible for further chemical elaborations and industrial applications.

Table 1: Scalable Synthesis of this compound via Bromination with Alkali Metal Bromide and Hypohalite google.com
StepReagent/ParameterQuantity/ConditionPurpose
1. Salt Formation1,8-Naphthalic acid anhydride100 gStarting Material
Water1200 mlSolvent
Potassium hydroxide (85%)73.8 gForms soluble dipotassium salt
Sodium bromide65 gBromine source
Phosphoric acid (85%)As neededAdjust pH to 7.5
Temperature20-25 °CControl reaction temperature
2. BrominationSodium hypochlorite solution (13%)496 gOxidizing agent for bromination
Hydrochloric acidAs neededMaintain pH at 7.2-7.8
3. Cyclization & PrecipitationHydrochloric acidAs neededLower pH to 1.5
Temperature70-80 °C for 1.5 hoursPromote cyclization to anhydride
4. IsolationDilute sodium hydroxide solutionAs neededAdjust pH to 4.5
Filtration, Water Wash, Drying-Isolate and purify the product
Result Yield 108 g -
Purity Assay 90-92% -
Table 2: Scalable Synthesis of this compound via Direct Bromination with Bromine and Chlorine Oxidation[ google.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFxmIFb9IyIauIw7ap6gJBU-HRLLJ9-6T8zwhDCmRdsy7VZIjHhaB9gavHzDTFcCTpyKtLYBOt1XKzEL_3ATOofIGyUTbNUdVROMPVenAdrMoLImlXZQr74P1iOTF3IEQYu6OZ3glOtNMz)]
StepReagent/ParameterQuantity/ConditionPurpose
1. Salt FormationNaphthalic acid anhydride100 gStarting Material
Water1600 mlSolvent
Potassium hydroxide solution (45%)154 gForms soluble potassium salt
Acetic acidAs neededAdjust pH to 8.0-8.5
Temperature15-20 °CControl reaction temperature
2. BrominationBromine48 gBrominating agent
Potassium hydroxide solution (15%)As neededMaintain pH during bromination
3. OxidationChlorine gas~35 gOxidize bromide for further reaction
Potassium hydroxide solution (15%)Total of 432 g usedMaintain pH during entire process
4. IsolationAcidification-Precipitate the product
Filtration, Washing, Drying-Isolate and purify the product
Result Yield Quantitative -
Purity Chlorine content < 0.3% -

Chemical Reactivity and Derivatization of 4 Bromobenzo De Isochromene 1,3 Dione

Reactions Involving the Bromine Atom

The bromine atom at the C4 position of the benzo[de]isochromene-1,3-dione framework is susceptible to displacement through nucleophilic aromatic substitution and can participate in various transition metal-catalyzed cross-coupling reactions. The strong electron-withdrawing character of the two carbonyl groups in the anhydride (B1165640) moiety activates the aromatic ring system, making the carbon atom to which the bromine is attached (C4) electrophilic and thus prone to attack by nucleophiles.

Nucleophilic Aromatic Substitution (SNAr) Reactions at the C4 Position

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for the derivatization of 4-bromobenzo[de]isochromene-1,3-dione. This reaction allows for the direct replacement of the bromine atom with a variety of nucleophiles, providing a versatile method for synthesizing a wide range of functionalized naphthalic anhydride and naphthalimide derivatives.

The activated C4 position readily reacts with both primary and secondary amine nucleophiles. These reactions are typically carried out by heating the 4-bromo-1,8-naphthalic anhydride with the desired amine in a suitable solvent. For instance, the reaction with piperidine (B6355638) has been shown to proceed with high efficiency. In one documented procedure, heating 4-bromo-1,8-naphthalene anhydride with piperidine in ethylene (B1197577) glycol monomethyl ether at 125 °C resulted in the formation of 4-(piperidin-1-yl)-1,8-naphthalic anhydride in over 92% yield. A similar transformation can be achieved using the analogous 4-chloro-1,8-naphthalic anhydride, which upon reaction with piperidine, also yields the corresponding 4-piperidinyl derivative, demonstrating the general applicability of this substitution reaction for 4-halogenated naphthalic anhydrides.

While specific examples with allylamine (B125299) are less commonly detailed, the general reactivity pattern suggests that primary amines also participate effectively in this substitution. The reaction of 4-bromo-1,8-naphthalic anhydride with various amines first forms the N-substituted 4-bromo-1,8-naphthalimide, which can then undergo a second nucleophilic substitution at the C4 position. However, direct substitution on the anhydride is also a viable and often preferred route. For example, the reaction of 4-bromo-5-nitrophthalodinitrile with morpholine (B109124) proceeds smoothly, indicating that morpholine is a competent nucleophile for displacing a bromine atom on an activated aromatic system, a reaction pattern directly analogous to that expected for this compound.

ReactantNucleophileSolventConditionsProductYieldReference
4-Bromo-1,8-naphthalic anhydridePiperidineEthylene glycol monomethyl ether125 °C, 3h4-(Piperidin-1-yl)-1,8-naphthalic anhydride92.4%
4-Chloro-1,8-naphthalic anhydridePiperidineNot specifiedNot specified4-(Piperidin-1-yl)-1,8-naphthalic anhydrideHigh

While the C4 position of this compound is activated towards nucleophilic attack by a range of heteroatom nucleophiles, including those containing oxygen, sulfur, and nitrogen, specific documented examples of its reaction with selenium-based nucleophiles such as selenomorpholine (B8250457) are not prevalent in the surveyed chemical literature. However, the established reactivity with sulfur-containing nucleophiles, such as in the glutathione (B108866) S-transferase (GST) catalyzed reaction where a glutathionyl group displaces the bromine, suggests that other soft nucleophiles, including selenium analogs, could potentially react under appropriate conditions. nih.gov

The mechanism for the nucleophilic aromatic substitution at the C4 position is a classic addition-elimination (SNAr) pathway. nih.govclausiuspress.com This process is facilitated by the presence of the strongly electron-withdrawing anhydride groups. nih.gov

The reaction proceeds in two main steps:

Nucleophilic Attack: The nucleophile attacks the electrophilic carbon atom at the C4 position, which bears the bromine atom. This attack breaks the aromaticity of the naphthalene (B1677914) ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.govclausiuspress.com The negative charge of this intermediate is delocalized across the aromatic system and, importantly, onto the oxygen atoms of the carbonyl groups, which provides significant stabilization. nih.gov

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the bromide ion, which is a good leaving group. This step is typically fast and results in the formation of the final substituted product. nih.gov

The scope of this transformation is broad, encompassing a wide variety of amine nucleophiles. rsc.org The rate of reaction is highly dependent on the electron-withdrawing power of the activating groups. The anhydride moiety in this compound serves as a potent activator for this reaction. An interesting aspect of the SNAr mechanism is the effect of the leaving group; for many activated aryl halides, the reaction rate is fastest with fluoride (B91410) and decreases for heavier halogens (F > Cl > Br > I). nih.gov This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine polarizing the C-F bond, rather than the cleavage of the carbon-halogen bond. nih.govmdpi.com

Transition Metal-Catalyzed Cross-Coupling Reactions

Beyond SNAr reactions, the carbon-bromine bond in this compound serves as an effective handle for transition metal-catalyzed cross-coupling reactions. These methods are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are among the most important transformations for aryl halides. This compound and its imide derivatives are excellent substrates for these reactions, particularly the Suzuki-Miyaura coupling. This reaction involves the coupling of the aryl bromide with an organoboron species, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base.

A specific application of this is the synthesis of 4-phenyl-1,8-naphthalimide. In this process, 4-bromo-1,8-naphthalic anhydride is first converted to the corresponding imide, which then undergoes a Suzuki coupling with phenylboronic acid. The reaction, catalyzed by tetrakis(triphenylphosphine)palladium(0), successfully replaces the bromine atom with a phenyl group. Microwave-assisted conditions have been shown to significantly improve the reaction time and yield compared to conventional heating.

ReactantCoupling PartnerCatalystBaseConditionsProductYieldReference
4-Bromo-1,8-naphthalimidePhenylboronic acidPd(PPh₃)₄K₂CO₃Microwave, 70 °C, 30 min4-Phenyl-1,8-naphthalimide77%

The general mechanism for the Suzuki coupling involves a catalytic cycle comprising three key steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the naphthalic anhydride/imide derivative, forming a palladium(II) intermediate.
  • Transmetalation: The organoboron compound, activated by the base, transfers its organic group (e.g., phenyl) to the palladium(II) complex, displacing the halide.
  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new carbon-carbon bond of the product and regenerating the active palladium(0) catalyst.
  • This methodology provides a robust route to aryl-substituted naphthalic anhydrides and imides, which are valuable precursors for fluorescent dyes and other advanced materials.

    Investigation of Other Metal-Catalyzed Coupling Methodologies for Diversification

    The bromine atom at the 4-position of the naphthalimide scaffold, derived from this compound, is strategically positioned for a variety of metal-catalyzed cross-coupling reactions. These reactions are instrumental in creating a diverse library of derivatives with tailored electronic and photophysical properties. The primary approach involves an initial reaction at the anhydride to form a stable N-substituted naphthalimide, which is then subjected to coupling reactions.

    Suzuki Coupling: The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds. In the context of 4-bromo-1,8-naphthalimide derivatives, this reaction has been successfully employed to introduce aryl groups. For instance, 4-phenyl-1,8-naphthalimide was synthesized from 4-bromo-1,8-naphthalimide and phenylboronic acid. mdpi.com The reaction can be carried out using conventional heating or microwave assistance, with the latter often providing higher yields in shorter reaction times. mdpi.com A typical catalyst system for this transformation is tetrakis(triphenylphosphine)palladium(0) (Pd(P(C₆H₅)₃)₄). mdpi.com

    Table 1: Comparison of Suzuki Coupling Conditions for the Synthesis of 4-Phenyl-1,8-naphthalimide. mdpi.com

    MethodCatalystBaseSolventTemperatureTimeYield
    ConventionalPd(P(C₆H₅)₃)₄Not specifiedDMF/H₂OReflux8 h22%
    MicrowavePd(P(C₆H₅)₃)₄ (5 mol%)Not specifiedDMF/H₂O70 °C30 min77%

    Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-nitrogen bonds. It has been successfully applied to 4-bromo-1,8-naphthalimides to introduce a variety of amino substituents, which is particularly useful when traditional nucleophilic aromatic substitution reactions are suboptimal. researchgate.net A common catalytic system for this reaction involves a palladium source, such as tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), a suitable phosphine (B1218219) ligand like Xantphos, and a base, typically cesium carbonate (Cs₂CO₃). researchgate.net This method has proven effective for the amination of 4-bromo-1,8-naphthalimides with complex N-substituents, affording high yields under relatively mild conditions. researchgate.net Another effective catalyst system utilizes a palladium-BINAP complex. rsc.org

    Table 2: Buchwald-Hartwig Amination of N-(6-methoxycarbonylhexyl)-4-bromo-1,8-naphthalimide. researchgate.net

    AmineTemperatureYield
    Pyrrolidine40 °C98%
    Piperidine40 °C96%
    Morpholine40 °C95%
    N-Methylpiperazine80 °C81%
    Dibutylamine80 °C91%

    Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and copper complexes. This reaction is valuable for synthesizing alkynyl-substituted naphthalimides, which can serve as precursors for more complex structures. While specific examples for 4-bromo-1,8-naphthalimide are not extensively detailed in the provided search results, the general methodology is well-established for various aryl bromides. researchgate.net

    Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene, catalyzed by a palladium complex. This reaction could be employed to introduce alkenyl substituents at the 4-position of the naphthalimide core, further expanding the range of accessible derivatives.

    Stille Coupling: The Stille coupling reaction pairs an organotin compound with an organic halide in the presence of a palladium catalyst. This method offers a versatile route to a wide array of carbon-carbon bond formations. Although organotin reagents are toxic, they are tolerant of many functional groups, making the Stille coupling a potentially useful tool for the derivatization of complex 4-bromo-1,8-naphthalimides. organic-chemistry.orgwikipedia.org

    Reactions at the Anhydride Moiety

    Formation of Naphthalimides (Imides) from this compound

    The anhydride functionality of this compound is highly susceptible to nucleophilic attack, providing a straightforward route to the corresponding naphthalimides (imides). This is often the initial step in the synthesis of more complex derivatives.

    The reaction of this compound with primary amines is a common and efficient method for the synthesis of N-substituted 4-bromonaphthalimides. The reaction typically proceeds by heating the anhydride with the desired amine in a suitable solvent, such as ethanol (B145695) or acetic acid. mdpi.comnih.gov A variety of primary amines, including alkylamines and arylamines, can be used to introduce different substituents at the imide nitrogen. nih.govgoogle.com

    For example, N-n-butyl-4-bromo-1,8-naphthalimide was prepared by refluxing 4-bromo-1,8-naphthalic anhydride with n-butylamine in ethanol, yielding the product in 70% yield. nih.gov Similarly, reaction with ammonium (B1175870) acetate (B1210297) in acetic acid under microwave irradiation afforded 4-bromo-1,8-naphthalimide in 54% yield. mdpi.com

    Table 3: Synthesis of N-Substituted Naphthalimides from this compound.

    AmineSolventConditionsProductYieldReference
    n-ButylamineEthanolReflux, 12 hN-n-Butyl-4-bromo-1,8-naphthalimide70% nih.gov
    Ammonium AcetateAcetic AcidMicrowave, 60 °C, 20 min4-Bromo-1,8-naphthalimide54% mdpi.com
    8-Aminoquinoline (B160924)MethanolReflux, 24 h6-Bromo-2-(quinolin-8-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione38.57% prepchem.com
    Pyridin-disulfanyl ethanamineEthanolReflux, 90 °C, 10 h6-Bromo-2-(2-(pyridin-2-yldisulfanyl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione- prepchem.com

    The reaction of 1,8-naphthalic anhydride with hydroxylamine (B1172632) hydrochloride in an aqueous solution of sodium carbonate yields N-hydroxy-1,8-naphthalimide. mdpi.com It is anticipated that this compound would undergo a similar reaction to produce N-hydroxy-4-bromo-1,8-naphthalimide. This derivative can serve as a precursor for further functionalization.

    The 4-bromo-N-substituted naphthalimides are versatile intermediates for the construction of more complex molecular architectures. The bromine atom can be displaced by various nucleophiles or participate in cross-coupling reactions, while the N-substituent can be tailored to introduce specific functionalities.

    For instance, N-n-butyl-4-bromo-1,8-naphthalimide can be reacted with diethanolamine (B148213) to yield N-n-butyl-4-(N',N'-dihydroxyethyl)amino-1,8-naphthalimide. nih.gov The resulting diol can then be esterified to attach other molecular fragments. nih.gov Another strategy involves the initial condensation of 4-bromo-1,8-naphthalic anhydride with an amino-functionalized molecule, followed by further reactions. For example, reaction with n-aminoethane or n-aminobutane, followed by treatment with diethylamine (B46881) or 4-aminobenzylamine, leads to the formation of free amine derivatives that can be further reacted with isothiocyanates to create complex anion sensors. organic-chemistry.org

    Esterification Reactions for Ester Derivatives

    While the formation of imides is the more common reaction pathway for naphthalic anhydrides, esterification is also a viable transformation. The reaction of 1,8-naphthalic anhydride derivatives with alcohols can lead to the formation of the corresponding esters. A reliable method for the synthesis of naphthalimide esters involves a two-step process where the anhydride is first converted to the dipotassium (B57713) salt by treatment with potassium hydroxide (B78521), followed by reaction with an alkyl halide, such as 1-bromobutane, in the presence of a phase-transfer catalyst like Aliquat 336. This method has been successfully applied to the synthesis of dibutyl 3,4-dibromo-6-nitronaphthalene-1,8-dicarboxylate in high yield. A similar approach could be used for the esterification of this compound.

    Studies on Ring-Opening and Ring-Closing Transformations of the Anhydride Unit

    The anhydride unit of this compound, also known as 4-bromo-1,8-naphthalic anhydride, is the primary site of reactivity for a range of nucleophiles, leading to synthetically valuable ring-opening and ring-closing transformations. The most prominent of these is the imidization reaction, where the anhydride ring is converted into a more stable N-substituted naphthalimide ring system. This transformation is fundamental in the synthesis of a vast array of functional dyes, fluorescent probes, and biologically active molecules. researchgate.net

    The process is initiated by the nucleophilic attack of a primary amine on one of the carbonyl carbons of the anhydride. This step results in the opening of the heterocyclic ring to form a dicarboxylic acid monoamide intermediate. Subsequent heating and dehydration lead to the closure of the ring, forming a robust five-membered imide ring. This two-step sequence of ring-opening followed by ring-closing is a highly efficient method for derivatizing the anhydride core. guidechem.com

    A variety of amines have been successfully employed in this reaction, demonstrating its broad scope. For instance, reaction with n-butylamine in refluxing ethanol yields N-n-butyl-4-bromo-1,8-naphthalimide, a common precursor for further functionalization. nih.gov Similarly, reactions with other primary amines such as hydrazine (B178648) hydrate (B1144303) and 8-aminoquinoline proceed efficiently to give the corresponding N-amino and N-(quinolin-8-yl) substituted 4-bromo-1,8-naphthalimides, respectively. smolecule.comrsc.org The reaction conditions are typically straightforward, often involving heating the anhydride and the amine in a suitable solvent like ethanol or methanol. nih.govrsc.org

    The general scheme for this transformation is depicted below:

    Figure 1: General reaction scheme for the ring-opening and ring-closing transformation of this compound with a primary amine (R-NH₂).

    This imidization reaction serves as a crucial initial step for more complex syntheses, converting the anhydride into a stable imide platform that allows for subsequent modifications, particularly at the C-4 bromine position. researchgate.net

    Electrophilic Substitution Reactions on the Naphthalene Core of this compound

    Electrophilic substitution reactions on the naphthalene core of this compound are less common compared to nucleophilic reactions at the anhydride or bromine positions. The two carbonyl groups of the anhydride moiety act as strong electron-withdrawing groups, which significantly deactivates the aromatic naphthalene system towards electrophilic attack.

    Despite this deactivation, specific examples of electrophilic substitution have been reported under forcing conditions. One notable reaction is the nitration of 4-bromo-1,8-naphthalic anhydride. ekb.eg Treatment of the compound with concentrated sulfuric acid and sodium nitrate (B79036) introduces a nitro group onto the naphthalene ring, yielding 4-bromo-3-nitro-1,8-naphthalic anhydride. ekb.eg

    ReactantReagentsProductPosition of Substitution
    4-Bromo-1,8-naphthalic anhydrideNaNO₃, conc. H₂SO₄4-Bromo-3-nitro-1,8-naphthalic anhydrideC-3
    N-allyl-4-alkylamino-1,8-naphthalimideBromineN-allyl-3-bromo-4-alkylamino-1,8-naphthalimideC-3

    This table summarizes reported electrophilic substitution reactions on the 4-bromo-1,8-naphthalimide core.

    Modulation of Electronic Properties and Reactivity through Strategic Functionalization

    Strategic functionalization of the this compound scaffold, typically after its conversion to an N-substituted naphthalimide, is a powerful method for modulating its electronic and photophysical properties. The primary and most effective site for this functionalization is the C-4 position, where the bromine atom can be replaced by various electron-donating or electron-withdrawing groups. researchgate.net This modification directly influences the intramolecular charge transfer (ICT) characteristics of the molecule, which governs its absorption and fluorescence properties. nih.gov

    The core principle involves the interaction between the substituent at the C-4 position (an electron donor) and the electron-accepting dicarbonyl groups of the imide structure. nih.gov By altering the nature of the C-4 substituent, the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be fine-tuned, thus controlling the wavelength of light absorbed and emitted. researchgate.net

    Several synthetic strategies are employed to achieve this functionalization:

    Nucleophilic Aromatic Substitution (SNAr): The bromine atom at the C-4 position is activated towards nucleophilic attack and can be displaced by strong nucleophiles. For example, reacting N-n-butyl-4-bromo-1,8-naphthalimide with diethanolamine in ethylene glycol monomethyl ether results in the substitution of bromine with a dihydroxyethylamino group. nih.gov

    Palladium-Catalyzed Cross-Coupling Reactions: These methods offer a more versatile and efficient route to a wider range of derivatives.

    Suzuki Coupling: This reaction is used to form new carbon-carbon bonds. For instance, N-substituted 4-bromo-1,8-naphthalimide can be coupled with phenylboronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), to yield 4-phenyl-1,8-naphthalimide. mdpi.com Microwave-assisted Suzuki couplings have been shown to be particularly efficient, offering higher yields in shorter reaction times compared to conventional heating. mdpi.com

    Buchwald-Hartwig Amination: This palladium-catalyzed reaction is highly effective for forming carbon-nitrogen bonds. It allows for the amination of N-substituted 4-bromo-1,8-naphthalimides with a broad range of primary and secondary amines. researchgate.net The use of specific palladium catalysts and ligands, such as Pd₂(dba)₃ and Xantphos, facilitates high-yielding reactions under relatively mild conditions (40-80 °C). researchgate.net This method is superior to conventional thermal protocols, especially for more complex substrates. researchgate.net

    The impact of these functionalizations on the electronic properties is significant. Introducing electron-donating amino groups at the C-4 position typically leads to a red-shift (a shift to longer wavelengths) in both the absorption and fluorescence spectra and can dramatically increase the fluorescence quantum yield. rsc.org The resulting 4-amino-1,8-naphthalimide (B156640) derivatives often exhibit strong yellow-green fluorescence. ekb.eg This tunability makes these compounds highly valuable as fluorescent dyes, sensors for ions and biomolecules, and as photoactive components in organic light-emitting materials. nih.govresearchgate.net

    Functionalization MethodReagentsC-4 Substituent IntroducedImpact on Properties
    Nucleophilic Aromatic SubstitutionDiethanolamine-N(CH₂CH₂OH)₂Introduction of an electron-donating amino group, modifying photophysical properties. nih.gov
    Suzuki CouplingPhenylboronic acid, Pd(PPh₃)₄, Na₂CO₃-PhenylCreates a C-C bond, extending conjugation and altering electronic properties. mdpi.com
    Buchwald-Hartwig AminationVarious amines, Pd₂(dba)₃, Xantphos, Cs₂CO₃-NR¹R²Creates a C-N bond, introduces diverse amino groups for fine-tuning fluorescence. researchgate.net

    This table summarizes key methods for the strategic functionalization of the 4-bromo-1,8-naphthalimide scaffold and the resulting impact.

    Advanced Spectroscopic Characterization of 4 Bromobenzo De Isochromene 1,3 Dione and Its Derivatives

    Nuclear Magnetic Resonance (NMR) Spectroscopy

    NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks. For a molecule like 4-Bromobenzo[de]isochromene-1,3-dione, with its rigid aromatic system, NMR provides precise information on the electronic environment and connectivity of each atom. While specific spectral data for the anhydride (B1165640) is not always published, analysis of the closely related derivative, 4-bromo-1,8-naphthalimide, offers significant insight into the expected spectral features.

    The ¹H NMR spectrum reveals the chemical environment of the protons in a molecule. In this compound, there are five aromatic protons attached to the naphthalene (B1677914) core. Their chemical shifts, multiplicities, and coupling constants are dictated by the electron-withdrawing effects of the anhydride group and the bromine atom.

    Based on the analysis of 4-bromo-1,8-naphthalimide in DMSO-d₆, the aromatic protons are expected to resonate in the downfield region, typically between 7.9 and 8.6 ppm. mdpi.com The spectrum would consist of a series of doublets and double doublets, reflecting the ortho and meta couplings between adjacent protons. For instance, the proton adjacent to the bromine atom is expected to show a different chemical shift compared to the protons on the other ring. The specific coupling patterns allow for the unambiguous assignment of each proton to its position on the aromatic scaffold.

    Table 1: Representative ¹H NMR Data for a 4-Bromo-1,8-naphthalimide Derivative

    Proton Assignment (Hypothetical) Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
    H-28.27d7.8
    H-38.19d7.8
    H-57.98dd8.5, 7.4
    H-68.53dd8.5, 0.8
    H-78.51dd7.5, 0.8

    Note: Data is for 4-bromo-1,8-naphthalimide in DMSO-d₆ and serves as a reference for the expected proton environments in the target anhydride. mdpi.com

    The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, twelve distinct signals are expected, corresponding to the ten aromatic carbons and the two carbonyl carbons of the anhydride group.

    The carbonyl carbons are highly deshielded and typically appear in the range of 160-175 ppm. The aromatic carbons resonate between approximately 120 and 135 ppm. The carbon atom directly bonded to the bromine (C-4) would be identifiable by its characteristic chemical shift and potentially a broader signal. The quaternary carbons, those without attached protons, can be distinguished from protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

    Table 2: Representative ¹³C NMR Data for a 4-Bromo-1,8-naphthalimide Derivative

    Carbon Assignment (Hypothetical) Chemical Shift (δ, ppm)
    Aromatic CH129.2, 130.6, 131.3, 131.8, 133.1
    Quaternary C123.0, 123.7, 129.6, 130.1, 130.7
    Carbonyl (C=O)164.0, 164.1

    Note: Data is for 4-bromo-1,8-naphthalimide in DMSO-d₆. The anhydride carbonyls in the target compound are expected in a similar downfield region. mdpi.com

    Two-dimensional (2D) NMR experiments are powerful methods for establishing the complete connectivity of a molecule, confirming the assignments made from 1D spectra.

    COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, cross-peaks in the COSY spectrum would connect signals of adjacent protons on the aromatic rings, confirming their connectivity and helping to trace the spin systems.

    HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak links a proton signal to the signal of the carbon it is attached to. This technique allows for the unambiguous assignment of all protonated carbons in the aromatic system.

    Mass Spectrometry (MS) Analysis

    Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound.

    Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecules [M+H]⁺ or other adducts. For a related compound, 4-bromo-1,8-naphthalimide, an [M+H]⁺ ion has been observed at m/z 275.9. mdpi.com this compound has a molecular weight of 277.07 g/mol . An ESI-MS analysis would be expected to show an ion corresponding to this mass, although anhydrides can sometimes be challenging to ionize via protonation. The presence of bromine would be indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

    High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. rsc.org The calculated monoisotopic mass of this compound (C₁₂H₅⁷⁹BrO₃) is 275.94221 Da. nih.gov An HRMS measurement that matches this value to within a few parts per million (ppm) provides definitive confirmation of the compound's elemental composition, distinguishing it from any other compound with the same nominal mass.

    Table 3: Mass Spectrometry Data Summary

    Analysis Type Parameter Expected Value
    Molecular Formula-C₁₂H₅BrO₃
    Molecular Weight(Average)277.07 g/mol
    HRMSExact Mass [M] (for ⁷⁹Br)275.94221 Da
    HRMSExact Mass [M+2] (for ⁸¹Br)277.94016 Da

    Applications of 4 Bromobenzo De Isochromene 1,3 Dione in Materials Science and Synthetic Chemistry

    Role as a Versatile Synthetic Building Block in Organic Synthesis

    The chemical reactivity of 4-bromobenzo[de]isochromene-1,3-dione makes it a highly versatile intermediate in organic synthesis. The anhydride (B1165640) group can readily react with various nucleophiles, while the bromine atom provides a site for substitution and cross-coupling reactions, enabling the construction of complex molecular architectures.

    Precursor for the Synthesis of Diverse Organic Compounds

    This compound is a cornerstone for the synthesis of a multitude of organic compounds. The anhydride functional group is susceptible to reaction with primary amines, leading to the formation of naphthalimides. This reaction is a fundamental step in building more complex molecules. For instance, it can be condensed with amines in solvents like 1,4-dioxane (B91453) or 2-methoxyethanol (B45455) to yield the corresponding 4-chloro-1,8-naphthalimides. nih.gov

    Furthermore, the bromine atom at the 4-position can be substituted by various nucleophiles. This allows for the introduction of a wide range of functional groups, significantly expanding the diversity of accessible compounds. Palladium-mediated amination reactions, such as the Buchwald-Hartwig procedure, have proven effective for the amination of 4-bromo-1,8-naphthalimides, even with complex substrates. researchgate.net This versatility makes it a key starting material for creating compounds with specific electronic and photophysical properties.

    Foundation for Advanced Naphthalimide Chemistry and Derivatives

    The naphthalimide scaffold derived from this compound is a privileged structure in medicinal chemistry and materials science. google.comnih.govnih.gov The ability to introduce substituents at both the imide nitrogen and the 4-position of the naphthalene (B1677914) core allows for the fine-tuning of the molecule's properties.

    For example, reacting 4-bromo-1,8-naphthalic anhydride with 2-aminobenzohydrazide leads to the formation of an optical chemosensor for the selective detection of Al³⁺ ions. nih.gov Similarly, it can be used to synthesize fluorescent probes for other metal ions, such as Cu²⁺, by reacting it with materials like 2-thiophene formaldehyde (B43269). nih.govnih.gov The synthesis of these advanced derivatives often involves a two-step process: first, the imidation of the anhydride, followed by a substitution or coupling reaction at the bromine position. Microwave-assisted synthesis has been shown to be an efficient method for these transformations. mdpi.com

    Development of Dyes, Pigments, and Optical Brighteners

    This compound is a valuable intermediate in the production of dyestuffs, pigments, and optical brighteners. google.comprepchem.com The resulting naphthalimide derivatives often exhibit strong fluorescence and high photostability, making them suitable for a wide range of applications.

    Influence of Bromine Substitution on Chromophoric and Fluorescent Properties

    The bromine atom in the 4-position of the naphthalimide ring system plays a crucial role in determining the chromophoric and fluorescent properties of the resulting dyes. Its presence can influence the electronic transitions within the molecule, leading to shifts in the absorption and emission spectra. researchgate.net

    Substitution of the bromine atom with electron-donating or electron-withdrawing groups allows for the systematic tuning of the photophysical properties. For instance, replacing the bromine with an amino group can lead to compounds with strong yellow-green fluorescence. ekb.eg This intramolecular charge transfer (ICT) character is a key feature of many 4-amino-1,8-naphthalimide (B156640) dyes. ekb.eg The nature of the substituent at the 4-position, along with the solvent polarity, can significantly impact the Stokes shift and quantum yield of the fluorophore.

    Design of Fluorescent Dyes and Chemosensors based on this compound Derivatives

    The versatility of this compound has been extensively exploited in the design of fluorescent dyes and chemosensors. The straightforward introduction of various functionalities allows for the creation of probes that can selectively detect specific analytes.

    For example, a fluorescent probe for copper ions was synthesized using 4-bromo-1,8-naphthalene anhydride and 2-thiophene formaldehyde as raw materials. nih.gov This probe exhibited a strong fluorescence that was quenched upon the addition of Cu²⁺ ions. nih.gov Similarly, a chemosensor for Al³⁺ was developed by reacting 4-bromo-1,8-naphthalic anhydride with 2-aminobenzohydrazide, which showed a distinct fluorescence enhancement in the presence of Al³⁺. nih.gov The design of these sensors often relies on the principle of photoinduced electron transfer (PET) or ICT, where the interaction with the analyte modulates the fluorescence output.

    Derivative Target Analyte Sensing Mechanism Detection Limit
    2-amino N-(6-bromo-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzamideAl³⁺Fluorescence enhancement2.9 μM nih.gov
    Probe L (from 4-bromo-1,8 naphthalene anhydride and 2-thiophene formaldehyde)Cu²⁺Fluorescence quenching1.8 μM nih.govnih.gov

    Applications in Organic Electronics and Optoelectronic Materials

    Derivatives of this compound are finding increasing use in the field of organic electronics and optoelectronics. Their excellent photophysical properties, including high fluorescence quantum yields and good photostability, make them attractive candidates for various applications. nih.gov

    Naphthalimide derivatives are utilized in the development of organic light-emitting diodes (OLEDs) and as n-type materials in organic photovoltaics. nih.gov The ability to functionalize the naphthalimide core allows for the tuning of their electronic properties, such as their electron affinity and charge transport characteristics. For instance, the introduction of a methylpiperazine functionality can lead to protonation-dependent photoinduced electron transfer, which has potential applications in logic gates. nih.gov

    Furthermore, polymers incorporating naphthalimide units, synthesized from this compound precursors, have been investigated for their room temperature phosphorescence (RTP) properties. rsc.org These materials can exhibit photo-stimulated responsiveness, opening up possibilities for applications in sensing and optical data storage. rsc.org

    Precursor for Organic Semiconductor Materials and Charge Transport Layers

    The 1,8-naphthalimide (B145957) framework is inherently electron-deficient, making its derivatives promising candidates for n-type organic semiconductors, which are crucial for the fabrication of various organic electronic devices. 4-bromo-1,8-naphthalic anhydride is a primary starting material for creating these semiconductors, which are utilized in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and as electron-transporting or hole-blocking layers in organic light-emitting diodes (OLEDs). proquest.combohrium.com

    The synthetic utility of the bromo-substituent allows for the construction of larger, conjugated molecular architectures through reactions like Suzuki or Stille coupling. These reactions extend the π-system of the naphthalimide core, which is essential for efficient charge transport. By attaching different aromatic or heterocyclic units at the 4-position, researchers can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to match the requirements of specific device architectures. This targeted modification helps in overcoming electron affinity limitations and improving charge-carrier mobility. gatech.edu

    Derivatives based on this scaffold are noted for their high thermal, chemical, and photochemical stability, along with strong electron affinities, which contribute to the fabrication of stable semiconductor films with significant charge-carrier mobility values. gatech.edu The ability to fine-tune redox potentials through molecular design also leads to OFETs with enhanced air stability. gatech.edu The efficient electron-transporting capabilities of 1,8-naphthalimide derivatives support their use in the development of high-performance OLEDs. proquest.comrsc.org

    Table 1: Properties of Representative Semiconductor Materials Derived from 1,8-Naphthalimide Scaffolds

    Application Area Material Type Key Properties Reference
    Organic Electronics Naphthalene diimide (NDI) derivatives High electron affinity, high charge-carrier mobility, thermal and chemical stability. gatech.edu
    OLEDs Substituted 1,8-naphthalimides Efficient electron transport, can be used as host, dopant, or electron-transporting materials. proquest.comrsc.org
    OFETs Functionalized NDI derivatives Improved air stability through adjusted redox potentials. gatech.edu

    Development of Luminescent Materials and Devices from Derivatives

    The 1,8-naphthalimide scaffold is a well-established fluorophore, and derivatives of 4-bromo-1,8-naphthalic anhydride are extensively used to create novel luminescent materials. rsc.org These materials are characterized by high fluorescence quantum yields, large Stokes shifts, and excellent photostability. rsc.org By reacting the anhydride with various primary amines, a wide range of N-substituted naphthalimides can be synthesized. Subsequent substitution of the bromine atom at the 4-position, typically with electron-donating groups, creates molecules with strong intramolecular charge transfer (ICT) character. researchgate.net

    This ICT nature means that the absorption and emission properties of these molecules are highly sensitive to their chemical environment, making them useful as fluorescent probes. researchgate.netekb.eg The color of the emitted light can be tuned across the entire visible spectrum—from blue to red—by carefully selecting the substituents on the imide nitrogen and the naphthalimide core. proquest.combohrium.com

    This tunability is particularly valuable in the development of emissive layers for OLEDs. For instance, donor-π-acceptor (D–π–A) structured fluorophores have been designed using a 1,8-naphthalimide unit as the acceptor. rsc.org In one study, a series of red-emissive materials were synthesized for OLED applications. By altering the donor group and adding bulky substituents to the imide nitrogen to prevent concentration quenching, researchers successfully created a device emitting standard-red light. rsc.org

    Table 2: Performance of an OLED Device Using a 1,8-Naphthalimide Derivative

    Derivative Name Device Role Emission Color Max. External Quantum Efficiency Max. Current Efficiency CIE Coordinates
    Nap3 Dopant Standard-Red 1.8% 0.7 cd A⁻¹ (0.67, 0.32)

    Data sourced from a study on red-emissive D–π–A structured fluorophores. rsc.org

    Functional Materials Development Beyond Traditional Industrial Applications

    The versatility of 4-bromo-1,8-naphthalic anhydride extends beyond conventional electronic applications into the realm of advanced functional materials, such as chemosensors. The inherent fluorescence of the naphthalimide core and the synthetic accessibility of the 4-position make it an ideal platform for designing fluorescent probes for the detection of various chemical species.

    A prominent application is in the development of anion sensors based on a photoinduced electron transfer (PET) mechanism. researchgate.net In this design, the naphthalimide acts as the fluorophore, which is connected via a spacer to a receptor unit designed to bind a specific anion. In the absence of the target anion, the fluorescence is quenched. Upon binding of the anion to the receptor, the PET process is disrupted, and fluorescence is restored.

    For example, sensors have been created by functionalizing the 4-position of the naphthalimide core with amine groups that are subsequently linked to anion-binding moieties like thiourea (B124793) groups. researchgate.net These sensors have demonstrated the ability to detect anions such as fluoride (B91410). The binding event can lead to a dramatic change in the photophysical properties, often resulting in a visible color change in addition to the fluorescence response, creating a dual fluorescent-colorimetric sensor. researchgate.net This capability for "naked-eye" detection is highly desirable for practical applications in environmental monitoring and chemical analysis. The development of such sophisticated molecular sensors highlights the enduring importance of 4-bromo-1,8-naphthalic anhydride as a foundational component in supramolecular and materials chemistry.

    Theoretical and Computational Investigations of 4 Bromobenzo De Isochromene 1,3 Dione

    Electronic Structure and Molecular Orbital Theory Calculations

    The electronic properties of 4-Bromobenzo[de]isochromene-1,3-dione are governed by the interplay of the extended π-system of the naphthalene (B1677914) core, the electron-withdrawing anhydride (B1165640) group, and the bromine substituent. Molecular Orbital (MO) theory and Density Functional Theory (DFT) are the primary computational methods used to probe these properties.

    The key aspects of the electronic structure are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two frontier orbitals, the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic absorption and emission properties, as well as its kinetic stability. ekb.eg

    While specific DFT calculations for this compound are not extensively detailed in the literature, studies on closely related 1,8-naphthalimide (B145957) derivatives provide valuable insights. For instance, DFT calculations on 3-amino-1,8-naphthalimide derivatives, which share the same core structure, have been performed. These studies calculate HOMO and LUMO energies to understand electronic transitions. um.edu.mt For a series of 3-amino-N-alkyl-1,8-naphthalimides, the following frontier orbital energies were calculated:

    CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
    3-amino-N-methyl-1,8-naphthalimide-2.71-1.051.66
    3-amino-N-ethyl-1,8-naphthalimide-2.70-1.061.65
    3-(N-ethylamino)-N-ethyl-1,8-naphthalimide-2.65-1.031.63
    3-(N,N-diethylamino)-N-ethyl-1,8-naphthalimide-2.73-1.081.64

    Data adapted from a computational study on 3-amino-1,8-naphthalimide derivatives. um.edu.mt

    Conformational Analysis and Intramolecular Interactions

    Conformational analysis through computational methods aims to identify the most stable three-dimensional arrangement of a molecule and the energy barriers between different conformations. For this compound, the core naphthalic anhydride structure is largely planar and rigid. Therefore, significant conformational flexibility is not expected.

    Computational geometry optimizations, typically using DFT methods, would focus on determining precise bond lengths, bond angles, and dihedral angles. Key parameters for this molecule would include:

    C-Br bond length: This would provide insight into the nature of the halogen bond.

    C=O bond lengths in the anhydride group: These are indicative of the carbonyl group's electronic environment.

    Dihedral angles: The planarity of the naphthalene ring system and the anhydride ring would be confirmed by near-zero dihedral angles.

    Reaction Mechanism Studies of Key Derivatization Pathways

    This compound is a versatile building block, and its derivatization is key to its application. rsc.org The most common derivatization involves the reaction of the anhydride moiety with primary amines to form 1,8-naphthalimides. nih.gov Another important reaction is the substitution of the bromine atom, often via transition-metal-catalyzed cross-coupling reactions like the Suzuki coupling, to introduce new functional groups at the 4-position. mdpi.com

    Computational studies of these reaction mechanisms can provide detailed, step-by-step understanding of the chemical transformations. Such studies would typically involve:

    Locating Transition States: Identifying the highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction.

    Calculating Activation Energies: Determining the energy difference between the reactants and the transition state to predict reaction rates.

    Mapping the Reaction Energy Profile: Plotting the energy of the system as it progresses from reactants to products, identifying any intermediates and transition states.

    For the imidation reaction, a theoretical study would likely model the nucleophilic attack of the amine on one of the anhydride carbonyls, followed by ring-opening, and subsequent dehydration to form the imide ring. For a Suzuki coupling, computational chemistry could elucidate the detailed steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination, and how the electronic nature of the 4-bromo-1,8-naphthalimide substrate influences the efficiency of these steps.

    Predictive Modeling for Structure-Property Relationships and Material Design

    A primary goal of computational chemistry in this context is to establish clear structure-property relationships to guide the rational design of new materials. By systematically modifying the structure of this compound in silico and calculating the resulting properties, predictive models can be developed.

    This approach, often involving Quantitative Structure-Property Relationship (QSPR) models, can correlate calculated molecular descriptors with experimentally relevant properties. For derivatives of this compound, these properties could include:

    Property of InterestRelevant Molecular DescriptorsPotential Application
    Absorption/Emission Wavelength HOMO-LUMO gap, oscillator strengthDyes, Fluorescent Probes
    Electron/Hole Mobility Reorganization energy, electronic couplingOrganic Electronics (OLEDs, OFETs)
    Nonlinear Optical Properties (Hyper)polarizabilityPhotonics
    Reactivity Fukui functions, electrostatic potentialSynthetic Chemistry

    By understanding how substitutions at the 4-position (replacing bromine) or on the imide nitrogen (after derivatization) affect these descriptors, researchers can computationally screen libraries of potential compounds to identify candidates with the most promising properties for a specific application before undertaking laborious and expensive synthesis. researchgate.net For example, introducing strong electron-donating groups at the 4-position is known to create a donor-π-acceptor (D-π-A) structure, leading to intramolecular charge transfer (ICT) characteristics that are highly desirable for fluorescent sensors and organic electronics. ekb.eg Predictive modeling allows for the fine-tuning of this ICT character by exploring a wide range of donor groups computationally.

    Future Research Directions and Emerging Opportunities for 4 Bromobenzo De Isochromene 1,3 Dione

    Exploration of Novel and Sustainable Synthetic Routes

    The traditional synthesis of 4-Bromobenzo[de]isochromene-1,3-dione often involves the bromination of 1,8-naphthalic anhydride (B1165640) or its salts, which can utilize harsh reagents and generate significant waste. google.com Future research will increasingly focus on developing greener, more sustainable synthetic pathways that align with the principles of green chemistry.

    Key areas for future exploration include:

    Catalytic C-H Bromination: Direct catalytic bromination of the 1,8-naphthalic anhydride core, avoiding the need for multi-step processes involving salt formation and strong oxidants. This approach could offer higher atom economy and reduce waste streams.

    Photocatalysis: Visible-light photoredox catalysis presents an opportunity for milder reaction conditions. beilstein-journals.org Future studies could develop photocatalytic systems for the bromination of naphthalic anhydride, potentially using sunlight as a sustainable energy source. beilstein-journals.org

    Microwave-Assisted Synthesis: Microwave-assisted reactions have been shown to be faster and more efficient than conventional heating for the synthesis of 1,8-naphthalimide (B145957) derivatives from 4-bromo-1,8-naphthalic anhydride. mdpi.com Further exploration of microwave technology for the synthesis of the parent compound itself could lead to significant reductions in reaction times and energy consumption. mdpi.com

    Bio-based Feedstocks: While the naphthalenic core is traditionally derived from petrochemicals, long-term research could investigate pathways from renewable, bio-based sources to produce the aromatic starting materials, thereby reducing the carbon footprint of the entire synthetic chain. gst-chem.com

    Table 1: Comparison of Synthetic Approaches for this compound and its Precursors
    Synthetic StrategyTraditional MethodPotential Sustainable AlternativeKey Advantages of Alternative
    BrominationBromination of di-alkali metal salt of 1,8-naphthalic acid with Br₂ and hypohalite. google.comDirect C-H photocatalytic bromination.Milder conditions, reduced waste, higher atom economy.
    Energy SourceConventional heating (oil baths). mdpi.comMicrowave irradiation. mdpi.comFaster reaction times, increased efficiency, lower energy use. mdpi.com
    Starting MaterialsPetroleum-derived naphthalene (B1677914) or acenaphthene (B1664957). gst-chem.comBio-derived aromatic feedstocks. gst-chem.comReduced reliance on fossil fuels, lower carbon footprint. gst-chem.com

    Advancements in Regio- and Stereoselective Functionalization Strategies

    The utility of this compound lies in its role as a versatile intermediate. The bromine atom at the C-4 position is a key functional handle for introducing a wide variety of substituents via cross-coupling and nucleophilic substitution reactions. However, achieving precise control over the introduction of multiple functional groups remains a challenge.

    Future research will likely focus on:

    Regioselective C-H Functionalization: Beyond the C-4 position, developing methods for the direct and regioselective functionalization of other C-H bonds on the naphthalene core is a significant frontier. nih.govresearchgate.net Strategies employing directing groups could enable the introduction of functionalities at specific positions, creating complex substitution patterns that are currently difficult to access. mdpi.com This would vastly expand the library of accessible derivatives with novel properties.

    Stereoselective Synthesis: For applications where chirality is important (e.g., chiral sensors or asymmetric catalysis), the development of methods for introducing stereocenters is crucial. This could involve the asymmetric functionalization of the naphthalene core or the use of chiral amines to create atropisomeric naphthalimides. Advances in asymmetric catalysis, including supramolecular and flow-based approaches, will be instrumental in this area. umontreal.canumberanalytics.com

    Table 2: Emerging Functionalization Strategies
    StrategyCurrent StatusFuture OpportunityPotential Impact
    Regioselective C-H FunctionalizationMainly focused on 1-substituted naphthalenes; directing groups used to control selectivity. nih.govresearchgate.netDevelopment of catalysts for direct, multi-position C-H activation on the 1,8-naphthalic anhydride core.Access to novel isomers with unique electronic and photophysical properties.
    Stereoselective FunctionalizationLargely unexplored for this specific compound class. General methods in asymmetric catalysis are available. umontreal.caDesign of chiral catalysts for enantioselective reactions on the anhydride or its derivatives.Creation of chiral materials for applications in optics, sensing, and catalysis.

    Expansion of Materials Science Applications and Device Integration

    Derivatives of this compound, particularly naphthalimides, are well-known for their excellent photophysical properties, including high fluorescence quantum yields and photostability. rsc.orgresearchgate.netrsc.org This has led to their use in fluorescent sensors, probes, and dyes. researchgate.netsemanticscholar.orgnih.gov The next wave of innovation will involve integrating these materials into more complex devices and expanding their application scope.

    Emerging opportunities include:

    Organic Electronics: Naphthalimide derivatives are n-type semiconductors and have been investigated for use in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). nih.govacs.org Future work will focus on synthesizing novel derivatives from this compound with optimized energy levels and charge transport properties to improve device efficiency and stability. acs.org

    Photocatalysis: The strong light absorption and redox properties of naphthalimide-based systems make them promising candidates for visible-light photoredox catalysts. beilstein-journals.org Research could focus on developing robust and recyclable photocatalysts for applications in sustainable organic synthesis. researchgate.net

    Smart Materials and Sensors: The sensitivity of the naphthalimide fluorophore to its local environment can be harnessed to create advanced sensors. Future directions include the development of thin-film or polymer-based sensors for detecting illicit drugs, metal ions, or other analytes, with a focus on rapid, on-site detection. researchgate.netsemanticscholar.org

    3D Printing and Advanced Manufacturing: High-performance photoinitiators based on naphthalimide structures have been developed for 3D printing and the synthesis of photocomposites. researchgate.netmdpi.comdntb.gov.ua Tailoring derivatives of this compound for these applications could lead to new materials with superior mechanical and optical properties for advanced manufacturing.

    Integration with Advanced Automation and High-Throughput Methodologies

    The discovery of new materials is often a time-consuming, trial-and-error process. The integration of automation, robotics, and artificial intelligence (AI) is set to revolutionize this paradigm. nih.govresearchgate.net For a versatile building block like this compound, these technologies offer a pathway to rapidly explore its vast chemical space.

    Future research in this area will involve:

    Automated Synthesis Platforms: Employing robotic systems for the automated synthesis of libraries of derivatives from this compound. nih.gov These platforms can perform reactions, purifications, and analyses with high precision and throughput, accelerating the generation of new compounds. researchgate.net

    High-Throughput Screening (HTS): Developing and implementing HTS assays to rapidly evaluate the properties of synthesized libraries. ku.eduumn.eduuwm.edu For instance, the fluorescence, electronic, or catalytic properties of hundreds or thousands of naphthalimide derivatives could be screened in parallel to identify lead candidates for specific applications. nih.govumich.edu

    AI and Machine Learning: Utilizing AI and machine learning algorithms to guide the discovery process. digitellinc.com Predictive models can be trained on data from HTS to suggest new molecular structures with desired properties, creating a closed-loop, autonomous system where AI designs a molecule, a robot synthesizes it, and the results are used to refine the next design cycle. nih.govsemanticscholar.orgchemspeed.com This approach can significantly reduce the time and resources required to discover next-generation materials derived from this compound. digitellinc.com

    Q & A

    Basic: What are the recommended synthetic routes for 4-Bromobenzo[de]isochromene-1,3-dione?

    A common approach involves bromination of the parent benzo[de]isochromene-1,3-dione scaffold. For example, 6-bromo derivatives are synthesized via nucleophilic substitution or direct bromination using reagents like bromine or NBS (N-bromosuccinimide) under reflux in ethanol or DMF . Yields can be optimized by controlling reaction time (e.g., 1 hour reflux) and stoichiometry of brominating agents. Derivatives like 6-bromo-2-(2-hydroxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione have been prepared with 87% yield using ethanol as a solvent .

    Basic: How should researchers handle and store this compound safely?

    While specific toxicity data for the 4-bromo derivative is limited, analogous brominated isochromene-diones (e.g., 6-bromo) suggest handling precautions:

    • Storage : Under inert atmosphere (argon/nitrogen) at room temperature to prevent degradation .
    • PPE : Wear nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation (H315, H319 hazards in related compounds) .
    • Waste disposal : Follow local regulations for halogenated organic waste, avoiding aqueous release due to unknown ecological toxicity .

    Basic: What spectroscopic methods are critical for characterizing this compound?

    • ¹H/¹³C NMR : To confirm substitution patterns. For example, aromatic protons in brominated derivatives appear as doublets (J = 8.1 Hz) in the δ 8.0–8.5 ppm range .
    • HRMS : Validates molecular weight and bromine isotope patterns (e.g., [M+H]+ peaks at m/z 277.07 for 6-bromo derivatives) .
    • FT-IR : Confirms anhydride C=O stretches (~1770 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .

    Advanced: How can reaction conditions be optimized for N-substituted derivatives of this compound?

    • Solvent choice : Use polar aprotic solvents (e.g., DMF) for nucleophilic substitutions, as seen in the synthesis of 6-morpholino derivatives (82% yield) .
    • Catalysts : Zinc acetate enhances amidation/amination reactions, as demonstrated in fluorescent sensor synthesis .
    • Temperature : Reflux (~80°C) improves reaction rates, but excessive heat may degrade brominated aromatics .

    Advanced: How do structural modifications (e.g., bromine position) affect the photophysical properties of this compound?

    Bromine at the 4-position alters electron density, impacting fluorescence quantum yields. For example:

    • Electron-withdrawing effects : Bromine reduces emission intensity compared to amino-substituted derivatives (e.g., 6-amino analogs used in pH sensors) .
    • Solvatochromism : Polar solvents cause redshifted emission in brominated derivatives due to dipole interactions .

    Advanced: How can researchers resolve contradictions in reported toxicity data for this compound?

    • Gaps in data : Limited ecotoxicological studies (e.g., no PBT/vPvB assessments) require in vitro testing (e.g., Ames test for mutagenicity) .
    • Analog-based extrapolation : Use SAR from related brominated aromatics (e.g., 4-bromobenzene-1,3-dicarboxylic acid) to predict bioaccumulation potential .

    Advanced: What applications exist for this compound in materials science?

    • Fluorescent probes : As a precursor for pH/temperature sensors via substitution with morpholine or piperazine groups .
    • Polymer synthesis : Acts as a monomer for stimuli-responsive materials (e.g., dual-responsive polymers for drug delivery) .

    Advanced: What computational methods support mechanistic studies of its reactivity?

    • DFT calculations : Predict regioselectivity in electrophilic substitutions (e.g., bromine vs. nitro group addition) .
    • Molecular docking : Models interactions with biological targets (e.g., antifungal activity in phenylphenalenone analogs) .

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